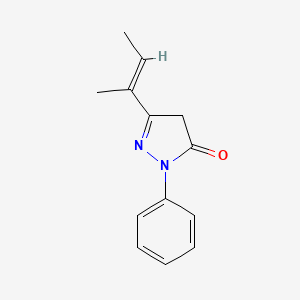

3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one

Descripción

3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a phenyl group attached to the first carbon of the pyrazole ring and a but-2-en-2-yl group attached to the third carbon.

Propiedades

Fórmula molecular |

C13H14N2O |

|---|---|

Peso molecular |

214.26 g/mol |

Nombre IUPAC |

5-[(E)-but-2-en-2-yl]-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C13H14N2O/c1-3-10(2)12-9-13(16)15(14-12)11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+ |

Clave InChI |

ILTCHXBNDGPMCC-XCVCLJGOSA-N |

SMILES isomérico |

C/C=C(\C)/C1=NN(C(=O)C1)C2=CC=CC=C2 |

SMILES canónico |

CC=C(C)C1=NN(C(=O)C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of hydrazine derivatives with 1,3-diketones. One common method is the cyclization of 1-phenyl-3-buten-2-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-en-2-yl group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation or alkylation can be used for substitution reactions on the phenyl ring.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Introduction of acyl or alkyl groups on the phenyl ring.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology and Medicine: Research has explored the potential biological activities of pyrazole derivatives, including anti-inflammatory, analgesic, and antimicrobial properties. 3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one may serve as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the development of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications.

Mecanismo De Acción

The mechanism of action of 3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific enzymes or receptors in biological systems. The phenyl and but-2-en-2-yl groups may enhance the compound’s binding affinity and specificity for its molecular targets.

Comparación Con Compuestos Similares

- 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one

- 3-(But-2-en-2-yl)-1H-pyrazol-5(4H)-one

- 1-Phenyl-3-(prop-2-en-1-yl)-1H-pyrazol-5(4H)-one

Uniqueness: 3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of both a phenyl group and a but-2-en-2-yl group. This combination of substituents provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one is a member of the pyrazolone family, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C13H13N2O |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one |

| Canonical SMILES | C=CC(C)C1=NN(C(=O)C=C1)C2=CC=CC=C2 |

The biological activity of 3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to inhibit certain enzymes involved in cancer cell proliferation and inflammation pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that it may interfere with cell cycle progression in various cancer cell lines.

Anticancer Activity

Research has demonstrated that 3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one exhibits significant cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Apoptosis induction |

| HEPG2 (Liver) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Enzyme inhibition |

Anti-inflammatory Activity

In vitro studies have shown that the compound reduces pro-inflammatory cytokine production in macrophages, indicating potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Structure-Activity Relationship (SAR)

The biological activity of pyrazolone derivatives is often influenced by their structural features. Modifications to the phenyl ring or the pyrazolone core can enhance or diminish activity.

Notable SAR Findings:

- Substituent Effects : Electron-donating groups on the phenyl ring generally increase anticancer activity.

- Alkyl Chain Length : Variations in the butenyl side chain can affect solubility and bioavailability.

Case Studies

Several studies have highlighted the potential of 3-(But-2-en-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one in drug development:

-

Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers.

"The results suggest that this compound could serve as a lead for developing new anticancer agents targeting breast cancer."

-

Anti-inflammatory Assays : A study evaluating its effect on LPS-induced inflammation showed a marked decrease in TNF-alpha levels post-treatment.

"These findings support further investigation into the therapeutic potential of this pyrazolone derivative."

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.